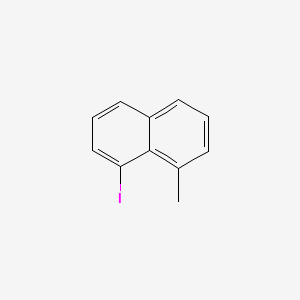

1-Iodo-8-methylnaphthalene

Description

Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis Research

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are fundamental scaffolds in many areas of chemical science. These compounds are not merely academic curiosities; they serve as crucial building blocks in the synthesis of a wide array of functional molecules. scispace.com In materials science, naphthalene derivatives are investigated for their unique optical and electronic properties, forming the basis of organic materials. scispace.com The naphthalene core is also a prominent feature in many pharmaceutical agents, exhibiting a range of biological activities. elsevierpure.comst-andrews.ac.uk Furthermore, the rigid framework of naphthalene provides a versatile platform for structural modifications, allowing chemists to fine-tune the properties of complex molecules. st-andrews.ac.uk The development of efficient, regioselective methods for creating polysubstituted naphthalenes is an active and important area of research, driven by their applications in the pharmaceutical, medicinal, and agrochemical industries. scispace.comsigmaaldrich.com

The Role of Halogenated Naphthalenes in Chemical Investigations

Among the vast family of naphthalene derivatives, halogenated naphthalenes hold a special place in chemical research. rsc.org They are key intermediates in synthetic organic chemistry, primarily because the halogen atom can serve as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Specifically, iodo- and bromo-naphthalenes are excellent substrates in a multitude of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. evitachem.comlookchem.comchemicalbook.com This reactivity allows for the construction of complex molecular architectures that would be difficult to access through other means. Beyond their synthetic utility, halogenated naphthalenes, particularly perfluorohalogenated variants, are studied for their unique intermolecular interactions, including halogen bonding and π-hole bonding, which are crucial for the design of crystalline materials. rsc.org

Specific Research Focus on 1-Iodo-8-methylnaphthalene

The compound this compound is a specific example of a 1,8-disubstituted or peri-substituted naphthalene. This substitution pattern is of particular interest because the rigid naphthalene skeleton forces the substituents at the 1- and 8-positions into close spatial proximity, typically around 2.5 Å. biosynth.com This enforced closeness is within the van der Waals radius for many atoms, leading to significant steric strain and strong electronic interactions between the substituents. This phenomenon, known as the peri-interaction, can lead to unusual bonding, modified reactivity, and significant distortion of the naphthalene ring from planarity. st-andrews.ac.ukrsc.org

The research focus on this compound stems from the desire to understand the consequences of the peri-interaction between two groups with different steric and electronic properties: the large, polarizable, and electron-withdrawing iodine atom and the smaller methyl group. Studying this compound provides insight into how the naphthalene framework accommodates this strain and how the interaction influences the molecule's structure, stability, and chemical behavior. st-andrews.ac.ukrsc.orgrsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-8-methylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHCWKTUYGFZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514266 | |

| Record name | 1-Iodo-8-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199111-38-1 | |

| Record name | 1-Iodo-8-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Iodo 8 Methylnaphthalene

Direct Iodination Strategies

Direct iodination methods offer a straightforward approach to introduce an iodine atom onto the naphthalene (B1677914) ring. The success of these strategies hinges on controlling the regioselectivity of the reaction to favor substitution at the C1 position in the presence of a C8 methyl group.

The direct iodination of 1-methylnaphthalene (B46632) presents a significant challenge in achieving high regioselectivity. The directing effects of the methyl group and the steric hindrance it imposes play crucial roles in determining the position of iodination. Research has shown that electrophilic iodination of 1-methylnaphthalene typically yields a mixture of isomers.

A common method for the direct iodination of naphthalenes involves the use of iodine in the presence of an oxidizing agent. For instance, the combination of iodine and (diacetoxyiodo)benzene (B116549) in a solvent like carbon tetrachloride can be employed for the iodination of various naphthalene derivatives. However, controlling the position of iodination in substrates like 1-methylnaphthalene is complex. The electron-donating methyl group activates the aromatic ring towards electrophilic substitution, but the peri-position (C8) is sterically hindered. This often leads to substitution at other positions, primarily the C4 position (para to the methyl group).

To enhance regioselectivity for the C1 position in a related system, researchers have explored the use of directing groups. While not directly applied to 8-methylnaphthalene for the synthesis of the title compound in the reviewed literature, this principle is fundamental in synthetic design.

Oxidative iodination provides a powerful tool for the synthesis of aryl iodides. This method utilizes a non-iodinating source of iodine, such as molecular iodine (I2), in conjunction with a strong oxidizing agent. The oxidant converts I2 into a more potent electrophilic iodine species (e.g., I+), which then attacks the aromatic ring.

Several oxidizing systems have been developed for this purpose. A notable example is the use of periodic acid (HIO4) or its salts (e.g., NaIO4) in the presence of iodine. This system is effective for the iodination of a wide range of aromatic compounds. The reaction proceeds in a mixture of acetic acid, water, and sulfuric acid, which helps to generate the active iodinating species.

Another effective oxidative iodination system involves sodium nitrite (B80452) in the presence of iodine. This method has been successfully applied to the iodination of various aromatic substrates. The reaction is typically carried out in acetonitrile, and the in situ generation of the electrophilic iodinating agent is a key feature of this protocol. While these methods are general for aryl arenes, their application to 1-methylnaphthalene would require careful optimization to favor the formation of 1-iodo-8-methylnaphthalene over other potential isomers, a challenge due to the steric hindrance at the peri position.

| Oxidative Iodination System | Reagents | Typical Solvent | Key Feature |

| Periodic Acid System | I2, HIO4/NaIO4, H2SO4 | Acetic Acid, Water | Generates a strong electrophilic iodine species. |

| Sodium Nitrite System | I2, NaNO2 | Acetonitrile | In situ generation of the iodinating agent. |

Multi-Step Synthetic Routes

Multi-step syntheses offer greater control over the final product's regiochemistry, often by building the desired substitution pattern through a series of reactions.

Cyclization reactions represent a powerful strategy for constructing the naphthalene core with predefined substitution patterns. While specific examples leading directly to this compound are not prevalent, the general methodology is well-established for synthesizing substituted naphthalenes. These methods often involve the intramolecular cyclization of a suitably functionalized benzene (B151609) derivative. For instance, a phenyl-substituted precursor containing a side chain that can undergo cyclization onto the aromatic ring can be designed to form the second ring of the naphthalene system. By placing the iodine and methyl groups on the starting materials at the appropriate positions, one could theoretically construct the this compound scaffold.

A more common and regiochemically controlled approach involves the derivatization of a pre-existing naphthalene scaffold. This strategy often begins with a naphthalene derivative that has a functional group at the desired position, which can then be converted into an iodo group.

A classic example is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its substitution with iodide. In the context of synthesizing this compound, this would start with 8-methylnaphthalen-1-amine. The amine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. Subsequent treatment of this diazonium salt with an iodide source, such as potassium iodide, results in the formation of the desired this compound. This method provides excellent regiochemical control, as the position of the iodo group is determined by the initial position of the amino group.

| Reaction | Starting Material | Key Reagents | Product |

| Sandmeyer Reaction | 8-Methylnaphthalen-1-amine | 1. NaNO2, H+ 2. KI | This compound |

Another derivatization approach involves the lithiation of a naphthalene derivative followed by quenching with an iodine source. For instance, 1-bromo-8-methylnaphthalene (B1586878) could be subjected to lithium-halogen exchange using an organolithium reagent like n-butyllithium. The resulting 8-methyl-1-naphthalenyllithium can then be treated with molecular iodine to yield this compound. This method is also highly regioselective.

Recent advances in organic synthesis have focused on the development of metal-free reactions to avoid the potential toxicity and cost associated with transition metals. For the synthesis of aryl iodides, metal-free methods often rely on the use of hypervalent iodine reagents or other organic oxidants.

While a specific metal-free synthesis for this compound is not extensively documented, general methods for the iodination of naphthalenes without metals have been reported. For example, the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid, can effect the iodination of activated aromatic rings. The regioselectivity of such a reaction on 1-methylnaphthalene would still be a critical factor to control.

Another emerging metal-free strategy involves the use of elemental iodine with an organic oxidant. These reactions proceed through a mechanism that avoids the use of metal catalysts, offering a greener alternative for the synthesis of iodinated aromatic compounds. The applicability of these methods to the specific synthesis of this compound would depend on achieving the desired regioselectivity in the sterically congested peri-position.

Reactivity and Transformational Chemistry of 1 Iodo 8 Methylnaphthalene

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds from 1-iodo-8-methylnaphthalene is principally achieved through transition metal-catalyzed cross-coupling reactions and radical processes. The high reactivity of the C-I bond, where iodine serves as an excellent leaving group, facilitates these transformations.

Transition metal catalysis, particularly with nickel and palladium, provides a powerful and efficient means to construct C-C bonds using aryl iodides. This compound and its close analogs are competent substrates in several named cross-coupling reactions.

Nickel-catalyzed cross-coupling reactions are particularly effective for sterically hindered substrates. caltech.edu A key application is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide. Research on the synthesis of sterically crowded 1,8-diarylnaphthalenes demonstrates that organonickel complexes can effectively catalyze the coupling of aryl Grignard reagents with 1,8-dihalonaphthalenes. caltech.edu The reactivity of the aryl halide in these nickel-catalyzed reactions follows the order I > Br > Cl, allowing for selective transformations. caltech.edu For instance, the reaction of 1,8-diiodonaphthalene (B175167) with o-tolylmagnesium iodide in the presence of a nickel acetylacetonate (B107027) catalyst yields 1,8-di-o-tolylnaphthalene. caltech.edu This highlights a direct pathway to synthesize highly congested molecules that would be otherwise difficult to access. Mechanistic studies on related nickel-catalyzed couplings suggest the involvement of Ni(I), Ni(II), and Ni(III) intermediates, and potentially radical species, distinguishing them from many palladium-catalyzed cycles. nih.gov

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Kumada couplings, are also widely employed for aryl-aryl bond formation. researchgate.netmit.edu The palladium-catalyzed Kumada cross-coupling of 1-iodo-2-methylnaphthalene (B3178066) with a naphthylmagnesium bromide has been shown to produce biaryl products in high yields. researchgate.net Similarly, the Stille reaction, which couples organohalides with organostannane reagents, has been used to functionalize iodo-naphthalene systems. mit.edu These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organometallic reagent, and reductive elimination to yield the product and regenerate the catalyst.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with Iodo-naphthalene Substrates

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Kumada Coupling | 1,8-Diiodonaphthalene | o-Tolylmagnesium iodide | Ni(acac)₂ | 1,8-Di-o-tolylnaphthalene | High | caltech.edu |

| Kumada Coupling | 1-Iodo-2-methylnaphthalene | 2-Methyl-1-naphthylmagnesium bromide | PdCl₂[(R,Sp)-PPFA] | (Sa)-1,1'-Bi-2-methylnaphthalene | Quantitative | researchgate.net |

| Negishi Coupling | 1-Iodonaphthalene (B165133) | Organozinc reagents | NiCl₂(dppf) | 1-Arylnaphthalenes | ~79% | uni-muenchen.de |

| Stille Coupling | 1-Iodo-8-allyl-naphthalene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | 1-(Trimethylsilylethynyl)-8-allylnaphthalene | - | mit.edu |

While ionic pathways dominate many cross-coupling reactions, radical mechanisms have also been identified, particularly in nickel-catalyzed systems. The reaction between a nickel(II) alkyl complex and an aryl iodide like 1-iodonaphthalene can proceed through the reduction of the organic halide, generating an organic radical species. nih.gov This radical can then combine with another equivalent of the nickel complex to form the cross-coupled product. nih.gov The involvement of radical intermediates was confirmed using radical clock experiments, where substrates like (iodomethyl)cyclopropane (B1302965) underwent characteristic rearrangement upon radical formation. nih.gov

Furthermore, radical processes can be initiated under transition-metal-free conditions. For example, the thermal decomposition of peroxides can generate radicals that abstract a hydrogen atom from the benzylic position of methylarenes, leading to a benzyl (B1604629) radical. rsc.org While this is more relevant to the methyl group (see 3.2.2), it underscores the potential for radical-mediated C-C bond formation, such as dimerization, under appropriate conditions. rsc.org

Carbon-Heteroatom Bond Forming Reactions

Beyond C-C bonds, the functional groups of this compound allow for the formation of bonds between carbon and heteroatoms like oxygen, nitrogen, and sulfur.

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The classic SNAr mechanism involves the addition of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgmasterorganicchemistry.com However, this pathway is generally unfavorable for simple, unactivated aryl halides like this compound because the naphthalene (B1677914) ring lacks strong electron-withdrawing groups (like -NO₂) at the ortho or para positions to stabilize the negative charge of the intermediate. libretexts.orgmasterorganicchemistry.com

Therefore, C-X bond formation via NAS on this compound typically requires modified conditions. This can include:

Transition-metal catalysis: Copper-catalyzed reactions, often referred to as Ullmann condensations, can facilitate the coupling of aryl halides with nucleophiles such as alcohols, amines, and thiols under conditions milder than uncatalyzed SNAr.

Activation via Iodonium Salts: Aryl iodides can be activated by oxidation to form diaryliodonium salts. These hypervalent iodine compounds are highly reactive electrophiles and readily undergo substitution with a wide range of nucleophiles under transition-metal-free conditions. acs.org This two-step process involves oxidation of the iodoarene followed by reaction with the nucleophile. acs.org

The methyl group at the C8 position is a benzylic site and thus susceptible to functionalization, primarily through radical or oxidative pathways. The C-H bonds of the methyl group are weaker than aromatic C-H bonds, allowing for selective reactions.

Common transformations include:

Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or alcohol. For instance, the oxidation of methylnaphthalenes to naphthoic acids is a known transformation.

Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen (e.g., bromine) at the benzylic position, yielding 1-iodo-8-(bromomethyl)naphthalene. This product is a valuable intermediate for further nucleophilic substitution reactions.

C-H Activation/Functionalization: Modern methods involving transition-metal-free C(sp³)–H activation can be used to form new C-C and C-heteroatom bonds directly from the methyl group. rsc.org Oxidants such as potassium persulfate (K₂S₂O₈) can initiate radical formation at the benzylic site, which can then be trapped by various coupling partners. rsc.org

Table 2: Potential Derivatization Reactions at the Methyl Group

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN (initiator), CCl₄ | 1-Iodo-8-(bromomethyl)naphthalene |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 8-Iodo-1-naphthoic acid |

| Benzylic Coupling | K₂S₂O₈, another arene | 1-Iodo-8-(arylmethyl)naphthalene |

Stereochemical Aspects in 1,8-Disubstituted Naphthalenes

The 1,8-disubstitution pattern on the naphthalene core, especially with bulky groups, introduces severe steric hindrance. This crowding forces the substituents out of the naphthalene plane and restricts rotation around the C1-C(aryl) and C8-C(aryl) single bonds in derivatives like 1,8-diarylnaphthalenes. caltech.edu

This restricted rotation can lead to atropisomerism, a form of stereoisomerism where the isomers (atropisomers) can be isolated because the rotational energy barrier is high enough to prevent interconversion at room temperature. In the case of 1,8-di-(o-tolyl)naphthalene, synthesized from 1,8-diiodonaphthalene, the steric clash between the ortho-methyl groups on the phenyl rings and the naphthalene core is significant. This allows for the isolation of distinct cis and trans rotational isomers. caltech.edu

Dynamic nuclear magnetic resonance (NMR) studies on 1,8-diphenylnaphthalene (B8796441) derivatives have measured the kinetic barrier for rotation about the phenyl-naphthyl bond to be in the range of 15-16.5 kcal/mol. caltech.edu The introduction of further substituents, as in the di-o-tolyl derivative, raises this barrier sufficiently to allow for the separation and characterization of the individual stable conformers. This makes the chemistry of this compound a gateway to studying these unique and structurally fascinating, sterically strained molecules. caltech.edu

Influence of peri-Steric Factors on Substitution Patterns

The close proximity of substituents at the 1 and 8 positions of the naphthalene core, known as peri-positions, leads to considerable steric strain. This "peri-effect" can be alleviated through bond stretching, in-plane or out-of-plane bending of the substituents, and distortion of the naphthalene framework itself. researchgate.net In 1,8-disubstituted naphthalenes, this steric crowding plays a crucial role in determining the molecule's reactivity and substitution patterns. researchgate.net

For instance, in electrophilic substitution reactions like sulfonation, the steric hindrance from the existing peri-substituents can render sulfonation at the adjacent peri-position impossible for halogens larger than fluorine. cdnsciencepub.com While electronic effects are also at play, the sheer size of the iodine and methyl groups in this compound would sterically hinder direct substitution at the 8a or 1a positions. This forces incoming substituents to other positions on the naphthalene ring.

Studies on related 1,8-diarylnaphthalenes have shown that significant repulsive interactions exist between the peri-substituents. caltech.edu The distance between atoms at positions 1 and 8 in naphthalene is approximately 2.44 Å, which is less than the typical van der Waals separation for parallel π-systems (3.4 Å). caltech.edu This inherent strain in the this compound backbone dictates the approach and feasibility of incoming reagents.

The steric hindrance can also be exploited to achieve specific outcomes. For example, in Suzuki-Miyaura cross-coupling reactions involving sterically hindered starting materials, the peri-substituents can direct the reaction to achieve specific coupling products. researchgate.net

Chiral Induction and Atroposelective Transformations

The restricted rotation around the C1-C(aryl) bond due to the bulky peri-substituents can give rise to atropisomerism, a form of axial chirality. This property makes this compound and its derivatives valuable precursors in asymmetric synthesis.

Atroposelective transformations aim to synthesize a single enantiomer of a chiral molecule. In the context of this compound, this can be achieved through various catalytic methods. For instance, palladium-catalyzed asymmetric Suzuki-Miyaura couplings have been successfully used to synthesize axially chiral biaryl compounds with high enantioselectivity. researchgate.net The choice of a chiral ligand is crucial in these reactions to induce the desired stereochemistry. researchgate.netdokumen.pub

Similarly, gold-catalyzed asymmetric hydroarylation of ortho-alkynylaryl derivatives has been developed to construct molecules with simultaneous axial and planar chirality with high diastereoselectivity and enantioselectivity. nih.gov These methods highlight the potential of using the steric clash in this compound as a stereochemical control element to forge complex chiral architectures.

Electrochemical and Photochemical Transformations

Beyond traditional chemical reactions, this compound can undergo transformations induced by electricity or light, offering alternative and often greener synthetic routes.

Mechanistic Investigations of Electrochemical Reduction of Iodonaphthalenes

The electrochemical reduction of halonaphthalenes, including 1-iodonaphthalene, has been a subject of mechanistic studies. cdnsciencepub.com In the presence of a deuterium (B1214612) source like deuterated water, the electrochemical reduction of 1-iodonaphthalene can lead to the formation of deuterated naphthalene. cdnsciencepub.com The mechanism for iodo derivatives is proposed to involve either a simultaneous transfer of two electrons or the formation of an organometallic intermediate. cdnsciencepub.com This contrasts with chloro derivatives, which may proceed at least partially through a radical intermediate. cdnsciencepub.com

The general mechanism for the electrochemical reduction of aryl halides involves the initial transfer of an electron to form a radical anion. This is followed by the cleavage of the carbon-halogen bond to produce an aryl radical and a halide anion. xmu.edu.cn This aryl radical can then be further reduced and protonated (or deuterated) to yield the final product. The electrochemical activation of aryl iodides can be achieved through direct or indirect electrolysis. acs.org

Below is an interactive data table summarizing the electrochemical reduction of various 1-halonaphthalenes.

| Compound | Deuterium Content in Product | Proposed Mechanism |

| 1-Chloronaphthalene | --- | Radical intermediate |

| 1-Bromonaphthalene | High | Two-electron transfer or organometallic intermediate |

| 1-Iodonaphthalene | High | Two-electron transfer or organometallic intermediate |

Data sourced from a study on the electrochemical reduction of 1-halonaphthalenes in the presence of deuterated water. cdnsciencepub.com

Photoinduced Cleavage and Reactivity of Aryl Iodides

Aryl iodides, including this compound, are susceptible to photoinduced cleavage of the carbon-iodine bond. This process generates an aryl radical, which can then participate in various chemical reactions. The activation of aryl iodides can occur through photoinduced aryl–I bond dissociation, either in the presence or absence of a photocatalyst. acs.org

The photoinduced electron transfer (PIET) from an excited state of a photosensitizer to the aryl iodide can initiate the cleavage. researchgate.netuni-regensburg.de For instance, the excited singlet state of rhodamine B has been shown to smoothly facilitate PIET to i-C3F7I. researchgate.net This generates a radical that can then undergo further reactions.

In the context of DNA damage, studies on 1,8-naphthalimide (B145957) derivatives have shown that radicals derived from the quenching of the triplet state are effective in cleaving DNA. nih.gov While not directly on this compound, this research indicates that the naphthalene core can be part of a system where photoinduced radical generation leads to significant chemical transformations. The quenching of the excited states of naphthalimide derivatives by iodide is particularly efficient due to thermodynamic favorability. nih.gov

The generated aryl radical from the photolysis of this compound can be trapped by various reagents, leading to the formation of new C-C or C-heteroatom bonds, offering a versatile method for functionalizing the naphthalene scaffold.

Mechanistic Elucidation and Theoretical Studies of 1 Iodo 8 Methylnaphthalene Reactions

Detailed Reaction Mechanism Investigations

The reactions of 1-iodo-8-methylnaphthalene, particularly in the context of cross-coupling and substitution reactions, are proposed to proceed through various intermediates and transition states. The steric strain imposed by the peri-substituents significantly influences the geometry and stability of these transient species.

In nickel-catalyzed cross-coupling reactions, for instance, the reaction of 1-iodonaphthalene (B165133) with a nickel(II) bis(amido) complex has been shown to involve nickel intermediates. nih.gov A stoichiometric reaction of an anionic nickel(II) methyl complex with 1-iodonaphthalene yielded 1-methylnaphthalene (B46632), suggesting a pathway that could be relevant to this compound. nih.gov The mechanism likely involves oxidative addition of the aryl iodide to a low-valent nickel center, followed by transmetalation and reductive elimination. The presence of the 8-methyl group in this compound would sterically influence the approach to the nickel center and the stability of the resulting organonickel intermediates.

Furthermore, reactions involving iodoarenes can proceed through hypervalent iodine intermediates. acs.org For example, in certain oxidation reactions, the iodine atom can be activated to form higher-valent species. Preliminary mechanistic studies on the oxidation of benzylic C-H bonds, such as in 1-methylnaphthalene, suggest a pathway involving hydrogen atom abstraction followed by trapping with molecular iodine to form a benzylic iodide. beilstein-journals.org This intermediate can then undergo solvolysis. beilstein-journals.org

In the context of elimination-addition reactions, which could potentially occur with this compound under strong basic conditions, the formation of a highly strained aryne intermediate, a dehydro-8-methylnaphthalene, could be envisioned. The stability and subsequent reactivity of such an intermediate would be significantly affected by the peri-methyl group.

Transition states in reactions of peri-substituted naphthalenes are often characterized by significant distortion of the naphthalene (B1677914) framework to accommodate the interacting substituents. iucr.org For reactions involving bond breaking or formation at the C1-I bond, the transition state will reflect the electronic and steric demands of the incoming and outgoing groups, as well as the influence of the 8-methyl group.

Kinetic Studies (e.g., Kinetic Isotope Effects)

Kinetic studies, particularly the measurement of kinetic isotope effects (KIEs), are powerful tools for elucidating reaction mechanisms. wikipedia.orglibretexts.orggmu.edu A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org

A primary kinetic isotope effect (PKIE) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. gmu.eduhw.ac.uk For instance, if the C-H bond of the methyl group in this compound were to be cleaved in the slowest step of a reaction, substituting the hydrogen atoms with deuterium (B1214612) (¹H to ²H) would lead to a significant decrease in the reaction rate, resulting in a kH/kD ratio greater than 1. libretexts.orghw.ac.uk The magnitude of the PKIE can provide information about the symmetry of the transition state. gmu.edu

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org These effects are typically smaller than PKIEs but can still provide valuable mechanistic information. wikipedia.org For example, an α-secondary KIE at the C1 position of this compound (by substituting ¹²C with ¹³C) could help distinguish between different substitution mechanisms, such as SN1- or SN2-type pathways at an organometallic center. wikipedia.org A β-secondary KIE, involving isotopic substitution of the methyl group's hydrogens, could provide insights into the development of charge or hyperconjugation in the transition state. libretexts.org

While specific kinetic isotope effect studies on this compound are not extensively reported in the provided search results, the principles can be applied to its potential reactions. For example, in an elimination-addition reaction proceeding through a benzyne-type intermediate, a significant deuterium isotope effect would be expected if the ortho C-H bond cleavage is the rate-determining step. caltech.edu

| Type of KIE | Isotopic Substitution | Potential Information Gained for this compound Reactions |

| Primary KIE | C-H vs. C-D at the methyl group | Involvement of methyl C-H bond cleavage in the rate-determining step. |

| α-Secondary KIE | ¹²C vs. ¹³C at C1 | Nature of the transition state in substitution reactions (e.g., SN1 vs. SN2 character). |

| β-Secondary KIE | C-H vs. C-D at the methyl group | Electronic changes at C1 in the transition state (e.g., development of charge, hyperconjugation). |

Computational Chemistry Applications

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structure, stability, and reactivity of molecules like this compound. acs.org DFT calculations can provide insights into geometric parameters, electronic properties, and the energetics of reaction pathways, including the structures of intermediates and transition states. acs.org

For peri-substituted naphthalenes, DFT calculations are crucial for understanding the nature of the intramolecular interactions between the substituents at the 1 and 8 positions. iucr.orgmdpi.combond.edu.au These calculations can quantify the extent of steric repulsion and any potential attractive interactions, which in turn dictate the molecule's preferred conformation and its reactivity. For instance, DFT can be used to predict the degree of out-of-plane distortion of the C-I and C-CH₃ bonds in this compound to relieve steric strain.

DFT methods are also employed to model reaction mechanisms. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation barriers, which are directly related to reaction rates. For example, in a potential cross-coupling reaction involving this compound, DFT could be used to evaluate the energetics of the oxidative addition, transmetalation, and reductive elimination steps, thereby identifying the rate-determining step.

Furthermore, DFT calculations can predict various spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computed structures. researchgate.net

| DFT Application | Information Obtained for this compound |

| Geometry Optimization | Prediction of bond lengths, bond angles, and dihedral angles, including the distortion from planarity due to peri-interactions. |

| Energy Calculations | Determination of relative stabilities of different conformers and the energetics of reaction pathways (activation energies and reaction enthalpies). |

| Transition State Search | Identification and characterization of transition state structures, providing insight into the reaction mechanism. |

| Property Prediction | Calculation of spectroscopic properties (e.g., NMR, IR) and electronic properties (e.g., molecular orbitals, electrostatic potential). |

Quantum Chemical Modeling of Electronic Effects

Quantum chemical modeling, encompassing methods like DFT and others, provides a detailed understanding of the electronic structure of this compound and how it governs the molecule's reactivity. acs.orgexaly.com These models can elucidate the electronic effects of the iodo and methyl substituents on the naphthalene ring system.

Natural Bond Orbital (NBO) analysis is a common quantum chemical technique used to study intramolecular interactions in terms of charge transfer and orbital interactions. mdpi.combond.edu.au In this compound, NBO analysis could reveal the nature of the interaction between the lone pairs of the iodine atom and the orbitals of the methyl group or the naphthalene π-system. This can help to rationalize the observed geometry and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. rsc.org Quantum chemical calculations can determine the energies and spatial distributions of the HOMO and LUMO of this compound. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The distribution of these orbitals indicates the likely sites for nucleophilic or electrophilic attack.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Spectroscopic Techniques (NMR, Mass Spectrometry)

High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools for the structural confirmation and analysis of 1-iodo-8-methylnaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be inferred from studies on related peri-substituted naphthalenes. The significant steric strain between the bulky iodine atom and the methyl group forces them out of the naphthalene (B1677914) plane, which influences the electronic environment and, consequently, the NMR signals.

In similar sterically crowded molecules, such as 1,8-diphenylnaphthalene (B8796441), ¹³C NMR has been shown to be a sensitive indicator of the dihedral angles between the substituent and the naphthalene ring. caltech.edu For this compound, the carbon atoms bearing the iodo (C-1) and methyl (C-8) groups, as well as the adjacent carbons, would exhibit shifts that reflect this distortion. caltech.edu Through-space J-coupling, a phenomenon observed in other peri-substituted systems like phosphine-stibines and phosphine-selenoethers where non-bonded atoms are forced into close proximity, could potentially be observed between the methyl protons and the iodine atom or adjacent carbons, although this is less common for C-H/C-I interactions. researchgate.netnih.gov

Mass Spectrometry: Mass spectrometry provides precise mass determination, confirming the molecular formula and aiding in structural elucidation through fragmentation patterns. For this compound (C₁₁H₉I), the expected exact mass is 267.9749 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can verify this mass with high accuracy. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.lu

Below is a table of predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are useful in identifying the compound in different mass spectrometry experiments. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 268.98218 |

| [M+Na]⁺ | 290.96412 |

| [M-H]⁻ | 266.96762 |

| [M+K]⁺ | 306.93806 |

| [M]⁺ | 267.97435 |

This data is predicted and serves as a reference for experimental identification.

Vibrational Spectroscopy (IR, Raman, Sum Frequency Generation)

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound are characterized by vibrations of the naphthalene core, the C-H bonds of the aromatic ring and methyl group, and the C-I bond.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl group is expected around 2950-2850 cm⁻¹.

C=C Vibrations: Aromatic C=C stretching vibrations of the naphthalene ring system produce a series of bands in the 1650-1400 cm⁻¹ region.

C-I Vibration: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, as it is a heavy atom bond.

Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing complex vibrations that are unique to the molecule's specific structure, including C-H bending and ring deformation modes. docbrown.info

Studies on various dimethylnaphthalene isomers have shown that the position of methyl substituents significantly affects the Raman spectra, providing vibrational markers to discriminate between isomers. researchgate.net A similar sensitivity to substituent position would be expected for this compound.

Sum Frequency Generation (SFG) Spectroscopy: There is no specific research available in the published literature that utilizes Sum Frequency Generation (SFG) spectroscopy to characterize this compound. This advanced technique is surface-specific and would be most applicable for studying the orientation and behavior of this molecule at interfaces.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a crystal structure would provide exact measurements of bond lengths, bond angles, and the dihedral angles that define its conformation.

Although a specific crystal structure for this compound is not publicly available, extensive research on other 1,8-disubstituted naphthalenes provides a clear picture of its expected solid-state geometry. The distance between the C-1 and C-8 positions in an idealized planar naphthalene is approximately 2.44 Å. caltech.edu This is significantly less than the sum of the van der Waals radii of an iodine atom and a methyl group, leading to severe steric repulsion.

To alleviate this strain, the substituents are forced to splay outwards and move out of the plane of the naphthalene ring. caltech.edu This distortion is a hallmark of peri-substituted naphthalenes. For comparison, the crystal structure of 1,8-diiodonaphthalene (B175167) shows significant distortion to accommodate the two large iodine atoms. caltech.edu Similarly, structural investigations into various R-PIDA and R-Koser reagents have utilized X-ray crystallography to analyze the geometry and bonding of hypervalent iodine compounds, some of which feature complex aromatic backbones. bris.ac.uk The structural data from these related compounds confirms that the naphthalene core itself is likely to be distorted from perfect planarity in this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within the molecule. The naphthalene system is inherently fluorescent, and its photophysical properties are sensitive to substitution.

UV-Vis Absorption Spectroscopy: Naphthalene and its derivatives typically exhibit strong absorption bands in the ultraviolet region. caltech.edu The spectrum of this compound would be expected to show the characteristic π-π* transitions of the naphthalene chromophore. The presence of the iodo and methyl substituents will cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity compared to unsubstituted naphthalene. The steric interaction between the peri substituents can disrupt the planarity of the π-system, which may lead to changes in the electronic transition energies, often resulting in bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum. caltech.edu

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique for probing the excited state of molecules. nih.gov Naphthalene itself is known for its fluorescence, and this property is often modulated by substituents. The emission properties of this compound would be influenced by several factors. The iodine atom, due to the heavy-atom effect, can promote intersystem crossing from the excited singlet state to a triplet state, which would quench the fluorescence and potentially lead to phosphorescence. Furthermore, the steric crowding and resulting molecular distortion can alter the geometry of the excited state, affecting the fluorescence emission wavelength and quantum yield. mdpi.com Studies on metal-organic frameworks containing 1-iodonaphthalene (B165133) have explored how interactions with the guest molecule modulate the luminescence of the host framework, demonstrating the sensitivity of naphthalene's photophysical properties to its environment. rsc.org

Applications of 1 Iodo 8 Methylnaphthalene in Advanced Chemical Research

Building Block in Complex Organic Synthesis

The presence of a reactive carbon-iodine bond and a modifiable methyl group on a rigid naphthalene (B1677914) frame makes 1-iodo-8-methylnaphthalene a strategic starting material for the synthesis of intricate organic molecules.

Polycyclic aromatic hydrocarbons (PAHs) and their fused ring systems are significant targets in organic synthesis due to their unique electronic and photophysical properties. This compound serves as an important precursor in the construction of larger PAHs. The carbon-iodine bond is particularly amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds.

In a typical synthetic strategy, the iodine atom can be substituted with aryl, alkynyl, or other functional groups. Subsequent intramolecular cyclization reactions, often promoted by acid or metal catalysts, can then lead to the formation of new fused rings onto the naphthalene core. The peri-substitution of the methyl group can influence the regioselectivity of these cyclization reactions, leading to specific isomers of larger PAHs. For instance, the methyl group can be functionalized or used as a steric directing group to control the annulation process, thereby enabling the synthesis of complex and well-defined PAH architectures that might be difficult to access through other methods. The general reactivity of iodinated aromatic compounds in PAH synthesis suggests that this compound is a valuable substrate for creating tailored PAH structures with potential applications in materials science and organic electronics researchgate.netuis.noresearchgate.net.

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology acs.org. The rigid naphthalene core of this compound provides an excellent scaffold for DOS. The two distinct functional handles—the iodo group and the methyl group—can be independently and sequentially modified to generate a wide array of derivatives.

The iodine atom can be readily converted to an organolithium or organomagnesium species via metal-halogen exchange. This intermediate can then react with a variety of electrophiles to introduce diverse substituents at the 1-position. Concurrently, the methyl group at the 8-position can undergo various transformations, such as benzylic halogenation followed by nucleophilic substitution, or oxidation to an aldehyde or carboxylic acid, which can then be further derivatized. This dual functionalization strategy allows for the rapid generation of a library of 1,8-disubstituted naphthalene derivatives with significant structural diversity, making this compound a valuable platform for exploring new chemical space .

Table 1: Potential Reactions for Diversity-Oriented Synthesis using this compound

| Position | Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

|---|---|---|---|---|

| C1 | Iodo | Metal-Halogen Exchange | n-BuLi, i-PrMgCl | Organolithium, Grignard reagent |

| C1 | Iodo | Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl group |

| C1 | Iodo | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl group |

| C1 | Iodo | Heck Coupling | Alkenes, Pd catalyst | Alkenyl group |

| C8 | Methyl | Free Radical Halogenation | NBS, AIBN | Bromomethyl group |

Role in Supramolecular Chemistry

The unique geometry and electronic features of this compound make it an interesting component for the design of supramolecular assemblies. The interplay of non-covalent interactions involving the iodo and methyl substituents can be harnessed to direct the formation of ordered structures.

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The iodine atom in this compound, being large and polarizable, is an excellent halogen bond donor. The close proximity of the methyl group in the peri-position can sterically influence the directionality and accessibility of the iodine's σ-hole, thus providing a means to control the geometry of self-assembly.

In a supramolecular context, this compound can interact with halogen bond acceptors, such as Lewis bases containing nitrogen, oxygen, or sulfur atoms, to form well-defined co-crystals and other self-assembled architectures. The rigidity of the naphthalene backbone ensures that the interacting partners are held in a specific orientation, which can lead to the formation of one-, two-, or three-dimensional networks. The study of halogen bonding in similarly constrained systems, such as other 1,8-disubstituted naphthalenes, has shown that these interactions can be highly specific and directional, making them a powerful tool for crystal engineering and the design of new materials nih.govacs.orgchemrxiv.orgmdpi.com.

Naphthalene derivatives have been extensively used in the construction of host molecules for the recognition and binding of various guest species nih.govnih.gov. While this compound itself is not a typical host, it serves as a key building block for creating more complex host systems. The methyl and iodo groups can be elaborated into larger structures that form a pre-organized cavity capable of encapsulating guest molecules.

For example, derivatives of 1,8-disubstituted naphthalenes have been incorporated into cyclodextrins and other macrocycles to create hosts with specific binding properties frontiersin.org. The naphthalene unit can act as a rigid spacer or as a binding site itself, participating in π-π stacking or hydrophobic interactions with the guest. The functionalization of the methyl and iodo groups allows for the fine-tuning of the host's cavity size, shape, and electronic properties, enabling selective recognition of target guests. The ability to manipulate the assembly of naphthalene-containing amphiphiles through host-guest interactions further highlights the potential in this area rsc.org.

Development of Functional Materials and Probes

The unique photophysical and electronic properties of the naphthalene ring system, combined with the versatility of the 1,8-substitution pattern, make this compound a valuable precursor for the development of functional materials and molecular probes . A patent has been filed for the use of a cyclic compound containing this compound in the fabrication of light-emitting devices, indicating its potential in the field of organic electronics chiralen.com.

Furthermore, the 1,8-disubstituted naphthalene scaffold is a common feature in fluorescent dyes and molecular probes. For instance, fluorophores based on 1,8-naphthalimide (B145957) are widely used in biological imaging rsc.org. By starting with this compound, chemists can synthesize novel naphthalimide derivatives and other fluorescent probes with tailored properties. The iodine atom can be replaced with fluorogenic groups, while the methyl group can be modified to attach targeting moieties or to tune the solubility and photophysical characteristics of the probe. This synthetic flexibility allows for the creation of probes for sensing specific ions, molecules, or biological events.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,8-disubstituted naphthalenes |

| 1,8-naphthalimide |

Synthetic Intermediates for Specialty Chemicals

This compound serves as a valuable synthetic intermediate in the creation of specialized chemical compounds, largely due to the reactivity of the carbon-iodine bond. The iodine atom at the 8-position of the naphthalene core is an excellent leaving group, making it highly suitable for various cross-coupling reactions. This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The utility of iodo-naphthalene derivatives in palladium-catalyzed cross-coupling reactions is well-established. Methodologies such as the Suzuki-Miyaura (utilizing boronic acids), Sonogashira (with terminal alkynes), and Heck (with alkenes) couplings provide efficient pathways to extend the molecular framework of the naphthalene system. nbinno.com These reactions are fundamental in synthesizing a diverse range of functionalized naphthalene derivatives. Furthermore, copper-catalyzed reactions like the Ullmann coupling can be employed to form aryl-aryl or aryl-heteroatom bonds. nbinno.com

A notable application of this compound as a synthetic intermediate is in the development of materials for electronic devices. For instance, it has been cited as a reactant in the synthesis of novel cyclic compounds intended for use in light-emitting devices. chiralen.com This underscores its role in producing specialty chemicals for the advanced materials sector.

The following table provides an overview of representative cross-coupling reactions where iodo-naphthalene compounds, such as this compound, can function as key building blocks.

| Reaction Name | Reactant | Catalyst | Bond Formed | Potential Application of Product |

| Suzuki-Miyaura Coupling | Boronic acid | Palladium | C-C | Organic electronics, pharmaceuticals |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | C-C (alkyne) | Conjugated polymers, molecular wires |

| Heck Reaction | Alkene | Palladium | C-C (alkene) | Fine chemicals, polymers |

| Ullmann Coupling | Aryl or heteroatom compound | Copper | C-C or C-heteroatom | Complex organic molecules |

Integration into Fluorescent or Optoelectronic Systems

The naphthalene core is a well-known fluorophore, and its derivatives are frequently explored for applications in fluorescent and optoelectronic systems. While detailed photophysical data for this compound itself is not extensively reported, its primary role in this context is as a precursor for the synthesis of more complex, functional molecules. The strategic placement of the iodo and methyl groups allows for subsequent chemical modifications that can tune the electronic and photophysical properties of the resulting compounds.

The development of fluorescent sensors and materials for organic light-emitting diodes (OLEDs) often relies on the functionalization of aromatic cores like naphthalene. For example, derivatives of 1,8-naphthalimide, which shares the same carbon skeleton as this compound, are known to exhibit strong fluorescence with applications in chemical sensing. nih.govmdpi.com The synthesis of these and other advanced materials often proceeds through intermediates where a leaving group, such as iodine, is replaced with a functional moiety that imparts the desired optical or electronic properties.

A patent application has identified this compound as a component in the synthesis of cyclic compounds designed for light-emitting devices and other electronic apparatuses. chiralen.com This indicates its utility in constructing molecules that form the active layers in optoelectronic systems. The synthesis of such materials often involves building a larger conjugated system around the naphthalene core, a process facilitated by the reactivity of the iodo-substituent.

The table below summarizes the potential roles of this compound as a building block for materials used in fluorescent and optoelectronic systems.

| Application Area | Role of this compound | Resulting Functional Material | Key Property |

| Organic Light-Emitting Diodes (OLEDs) | Intermediate in the synthesis of host or emitter molecules | Complex cyclic aromatic compounds | Electroluminescence |

| Fluorescent Sensors | Precursor to functionalized naphthalene derivatives | Naphthalimide-based or other fluorescent probes | Chemo-responsive fluorescence |

| Organic Electronics | Building block for conjugated organic materials | Extended π-conjugated systems | Charge transport, light absorption/emission |

Future Perspectives and Emerging Avenues in 1 Iodo 8 Methylnaphthalene Research

Innovations in Regioselective and Stereoselective Synthesis

The precise synthesis of substituted naphthalenes remains a cornerstone of organic chemistry. For 1-iodo-8-methylnaphthalene, future research will likely focus on developing more efficient and selective methods for its preparation and derivatization.

Regioselective Iodination: The development of novel methods for the regioselective iodination of 8-methylnaphthalene is a key area of interest. While traditional methods exist, new approaches that offer milder reaction conditions, higher yields, and greater functional group tolerance are continuously being sought. Metal-free iodination reactions, for instance, present an environmentally benign alternative to traditional methods.

Stereoselective Synthesis of Axially Chiral Biaryls: The steric hindrance imparted by the peri-substituents in this compound makes it an attractive precursor for the synthesis of axially chiral biaryls. These atropisomeric compounds are of significant interest as chiral ligands and catalysts in asymmetric synthesis. Future research is expected to explore the use of this compound in stereoselective cross-coupling reactions to generate novel chiral scaffolds with unique properties. The development of new chiral catalysts and ligands will be crucial for achieving high enantioselectivity in these transformations.

Exploration of New Catalytic Systems for Transformations

The carbon-iodine bond in this compound is a versatile handle for a variety of catalytic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

Novel Palladium Catalysts: The development of new palladium catalysts with enhanced activity and stability is an ongoing pursuit. Research into novel phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and palladacycles is expected to yield catalysts that can effect challenging cross-coupling reactions of this compound with a broader range of coupling partners under milder conditions. The use of well-defined palladium precatalysts can also offer greater control over the catalytic process.

Copper-Free Catalytic Systems: While copper co-catalysis is traditionally employed in Sonogashira couplings, the development of copper-free conditions is highly desirable to avoid the formation of homocoupled byproducts and to simplify purification. Future work will likely focus on optimizing copper-free protocols for the Sonogashira coupling of this compound, potentially utilizing novel palladium catalysts or alternative reaction media.

Exploration of Other Transition Metal Catalysts: Beyond palladium, other transition metals may offer unique reactivity profiles for the transformation of this compound. For instance, lanthanide-catalyzed reactions of aryl iodides are an emerging area of research that could provide new synthetic routes to functionalized naphthalene (B1677914) derivatives.

Deeper Mechanistic Understanding Through Advanced Tools

A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and catalysts. The application of advanced analytical and computational tools will be instrumental in elucidating the intricate details of reactions involving this compound.

Advanced Spectroscopic Techniques: Operando spectroscopy, which involves the real-time monitoring of a catalytic reaction under actual working conditions, is a powerful tool for gaining mechanistic insights. Techniques such as in-situ NMR and IR spectroscopy can provide valuable information about the formation and transformation of reaction intermediates. These methods can help to identify the active catalytic species and to understand the factors that influence reaction rates and selectivity.

Computational Studies: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms at the molecular level. DFT can be used to model the structures of reactants, intermediates, and transition states, and to calculate the energetic profiles of different reaction pathways. Such computational studies can provide a detailed understanding of the factors that control the reactivity and selectivity of transformations involving this compound, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Expanding the Scope of Functional Material Applications

The rigid, planar structure of the naphthalene core, combined with the ability to introduce diverse functionalities via the iodo group, makes this compound a promising building block for the synthesis of novel functional materials.

Organic Electronics: There is growing interest in the use of naphthalene-based compounds in organic electronics. This compound can serve as a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), particularly in the development of thermally activated delayed fluorescence (TADF) emitters. Its derivatives may also find applications in organic field-effect transistors (OFETs) and other electronic devices.

Functional Polymers: The incorporation of the 1,8-disubstituted naphthalene motif into polymers can impart unique photophysical and electronic properties. This compound can be utilized as a monomer in the synthesis of functional polymers, including porous organic polymers (POPs). These materials have potential applications in areas such as gas storage, separation, and catalysis.

Integration into Diversity-Oriented Synthesis and Chemical Space Exploration

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules for high-throughput screening and the discovery of new bioactive compounds. The unique scaffold of this compound makes it an attractive starting point for the construction of novel compound libraries.

Combinatorial Library Synthesis: By leveraging the reactivity of the iodo group, a wide array of substituents can be introduced at the 1-position of the naphthalene ring through various cross-coupling reactions. This allows for the rapid generation of a library of compounds with diverse functionalities.

Fragment-Based Library Design: In fragment-based drug discovery, small, low-complexity molecules are screened for their ability to bind to a biological target. This compound can serve as a core fragment for the design of such libraries. By exploring the chemical space around this scaffold, new lead compounds for drug development may be identified.

The continued exploration of this compound holds significant promise for advancements in synthetic chemistry, materials science, and drug discovery. As new synthetic tools and catalytic systems are developed, and as our understanding of its reactivity deepens, the applications of this versatile compound are set to expand into new and exciting territories.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Iodo-8-methylnaphthalene in a laboratory setting?

- Methodology :

- Electrophilic iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce iodine at the 1-position of 8-methylnaphthalene. Optimize reaction conditions (temperature, solvent polarity) to minimize polyiodination .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the product. Validate purity via melting point analysis and thin-layer chromatography (TLC) .

Q. How can researchers characterize the structural purity of this compound using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methyl protons (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). Compare integration ratios to confirm substitution patterns .

- ¹³C NMR : Detect iodine-induced deshielding effects on adjacent carbons (C-1 and C-8) .

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to observe the molecular ion peak (M⁺) at m/z corresponding to C₁₁H₉I (expected ~268). Fragmentation patterns (e.g., loss of I·) confirm structural integrity .

- Infrared (IR) Spectroscopy : Analyze C-I stretching vibrations (~500–600 cm⁻¹) and methyl C-H stretches (~2850–2960 cm⁻¹) .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?

- Storage : Store in amber vials under inert atmosphere (argon or nitrogen) at –20°C to prevent photolytic degradation and oxidation .

- Handling : Avoid prolonged exposure to moisture or light. Pre-purify solvents (e.g., dry THF, degassed DMF) for reactions to minimize side reactions .

- Stability Monitoring : Periodically reanalyze stored samples using HPLC to detect decomposition products (e.g., deiodinated derivatives) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data when analyzing this compound derivatives?

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm ambiguous signals. For example, NOESY correlations can clarify spatial proximity of substituents .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Software like Gaussian or ORCA can model iodine’s electronic effects .

- Isotopic Labeling : Synthesize deuterated analogs to simplify overlapping signals in complex spectra .

Q. How can computational chemistry be applied to predict the reactivity of this compound in cross-coupling reactions?

- Reactivity Screening : Use molecular orbital calculations (e.g., HOMO-LUMO gaps) to assess suitability for Suzuki-Miyaura or Ullmann couplings. Focus on iodine’s leaving group ability and steric effects from the methyl group .

- Transition State Analysis : Apply DFT to model reaction pathways and activation energies. For example, simulate Pd-catalyzed C–I bond cleavage to predict coupling efficiency .

- Solvent Effects : Use COSMO-RS simulations to optimize solvent selection (e.g., toluene vs. DMF) for reaction kinetics .

Q. What experimental approaches are effective in studying the thermal decomposition pathways of this compound?

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating to identify decomposition temperatures. Correlate with evolved gas analysis (EGA) to detect volatile byproducts (e.g., I₂ vapor) .

- Pyrolysis-GC-MS : Heat samples in a pyrolyzer and analyze decomposition products (e.g., naphthalene derivatives) to map degradation pathways .

- Kinetic Studies : Use differential scanning calorimetry (DSC) to determine Arrhenius parameters (activation energy, pre-exponential factor) for decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.